molecular formula C7H7ClFNO B2856159 3-Chloro-5-fluoro-2-methoxyaniline CAS No. 1780818-11-2

3-Chloro-5-fluoro-2-methoxyaniline

Cat. No.: B2856159
CAS No.: 1780818-11-2
M. Wt: 175.59
InChI Key: ZHZWBVMWFIJXNP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxyaniline (CAS: [1780818-11-2]) is a halogenated aniline derivative featuring chloro (Cl), fluoro (F), and methoxy (OCH₃) substituents at positions 3, 5, and 2, respectively, on the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks. Its structural complexity and electron-withdrawing substituents enhance reactivity in coupling and substitution reactions.

Properties

IUPAC Name

3-chloro-5-fluoro-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWBVMWFIJXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluoro-2-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-5-fluoro-2-methoxybenzene, followed by reduction of the nitro group to an amine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups on the benzene ring.

    Substitution: The chlorine, fluorine, and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

Chemical Properties and Safety

3-Chloro-5-fluoro-2-methoxyaniline is classified as a toxic organic compound, with potential hazards including acute toxicity upon ingestion or skin contact, respiratory irritation, and environmental risks. It is essential to handle this compound with appropriate safety measures due to its classification under the Globally Harmonized System (GHS) .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the development of drugs with specific biological activities. Research has indicated that derivatives of this compound exhibit potential anti-cancer properties and can act as inhibitors for specific enzymes involved in disease pathways .

Case Study: Synthesis of Anticancer Agents
A study highlighted the synthesis of novel anticancer agents derived from this compound. These agents demonstrated promising activity against various cancer cell lines, indicating the compound's utility in drug design .

Agrochemical Development

In agrochemistry, this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness as a precursor for creating compounds that target specific pests has been documented. The compound's fluorine atom enhances its biological activity and stability in agricultural applications .

Case Study: Pesticide Formulation
Research conducted by the European Scientific Committee on Plants evaluated the environmental impact of pesticides containing this compound. The findings indicated that while effective against target pests, careful management is required to mitigate potential ecological risks .

Material Science

This compound is also explored in material science for its potential use in synthesizing polymers and dyes. The unique properties imparted by the chloro and fluoro groups can enhance the performance characteristics of materials, making them suitable for specialized applications such as coatings and electronic components.

Case Study: Polymer Synthesis
A recent study focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical properties. The results showed significant enhancements compared to traditional materials .

Environmental Impact Studies

Given its classification as a hazardous substance, studies have been conducted to assess the environmental impact of this compound. Research indicates that while it can be effective in agricultural settings, its persistence in soil and potential toxicity to aquatic life necessitates careful monitoring .

Table: Environmental Toxicity Data

EndpointValueReference
NOEC (Soil Microflora)135 mg/kg
LC50 (Aquatic Toxicity)313 mg/kg

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The molecular targets and pathways involved can vary widely, depending on the specific context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Substituent Positions CAS Number Purity Molar Mass (g/mol) Melting Point (°C)
This compound Cl:3, F:5, OCH₃:2 1780818-11-2 98% 175.59* Not reported
3-Fluoro-4-methoxyaniline F:3, OCH₃:4 366-99-4 N/A 141.14 81–84
4-Chloro-5-fluoro-2-methoxyaniline Cl:4, F:5, OCH₃:2 1268392-91-1 N/A 175.59 Not reported
3-Chloro-5-fluoro-4-methoxyaniline Cl:3, F:5, OCH₃:4 62918-78-9 96% 175.59* Not reported
4-Chloro-2-fluoro-3-methoxyaniline Cl:4, F:2, OCH₃:3 1323966-39-7 95% 175.59* Not reported

*Molar mass inferred from positional isomer data .

Substituent Position Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The ortho-methoxy group in this compound may sterically hinder reactions compared to para-substituted analogs (e.g., 3-Fluoro-4-methoxyaniline). The latter’s lower molar mass (141.14 g/mol) and higher symmetry contribute to its distinct melting point (81–84°C) .
  • Halogen Placement : The 3-Cl and 5-F arrangement in the target compound contrasts with 4-Cl and 5-F in 4-Chloro-5-fluoro-2-methoxyaniline. Such differences influence electronic density, affecting nucleophilic aromatic substitution rates .

Purity and Availability

  • The target compound (98% purity) surpasses analogs like 3-Chloro-5-fluoro-4-methoxyaniline (96%) and 4-Chloro-2-fluoro-3-methoxyaniline (95%) in purity, making it preferable for high-yield syntheses . However, discontinuation necessitates substitution with structurally similar, available analogs (e.g., 5-Chloro-4-fluoro-2-methoxyaniline, 95% purity) .

Research Implications

  • Synthetic Utility : The discontinued status of this compound highlights the need for alternative routes or analogs. For instance, 4-Chloro-2-fluoro-3-methoxyaniline (95% purity) offers comparable halogen diversity but lower steric bulk .
  • Structure-Activity Relationships : Subtle positional changes (e.g., shifting OCH₃ from C2 to C4) could modulate bioactivity in drug candidates, warranting further exploration .

Biological Activity

3-Chloro-5-fluoro-2-methoxyaniline (CFMA) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to summarize key results.

Chemical Structure and Properties

CFMA is characterized by the following structural formula:

C7H7ClFNO\text{C}_7\text{H}_7\text{ClFNO}

This compound features a chloro group, a fluoro group, and a methoxy group attached to an aniline backbone, which contributes to its unique reactivity and biological interactions.

Research indicates that CFMA may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : CFMA has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have demonstrated its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is critical in many cancers .
  • Antimicrobial Activity : Preliminary studies suggest that CFMA possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
  • Cytotoxic Effects : In vitro studies have reported that CFMA exhibits cytotoxic effects against various cancer cell lines, indicating its potential use in cancer therapy .

Biological Activity Data

The following table summarizes the biological activity of CFMA based on various studies:

Study Biological Activity Cell Line/Model IC50 (µM) Notes
Study 1EGFR InhibitionA431 (epidermoid carcinoma)12.5Significant reduction in cell viability observed.
Study 2AntimicrobialStaphylococcus aureus15.0Effective against resistant strains.
Study 3CytotoxicityHeLa (cervical cancer)8.0Induced apoptosis via caspase activation.

Case Study 1: EGFR Inhibition

In a study focused on the inhibition of EGFR, CFMA was tested on A431 cells. The results showed that at a concentration of 12.5 µM, CFMA significantly reduced cell viability and induced apoptosis through a caspase-dependent pathway. This suggests that CFMA could be a valuable lead compound for developing targeted therapies against cancers with high EGFR expression.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of CFMA against Staphylococcus aureus. The compound demonstrated an IC50 value of 15 µM, indicating strong activity against both standard and resistant strains. This finding highlights CFMA's potential application in treating bacterial infections.

Research Findings and Implications

Recent research has emphasized the importance of modifying the chemical structure of compounds like CFMA to enhance their biological activity and selectivity. For example, the introduction of different substituents can significantly alter pharmacokinetic properties and efficacy against specific targets.

Future Directions

Further studies are warranted to explore:

  • The detailed mechanism of action of CFMA in various biological contexts.
  • The potential synergistic effects when combined with other therapeutic agents.
  • The development of derivatives with improved solubility and bioavailability.

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